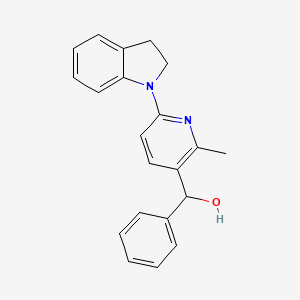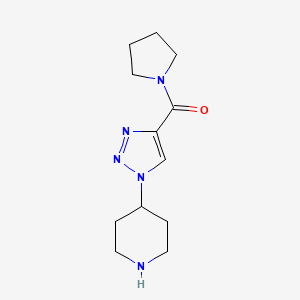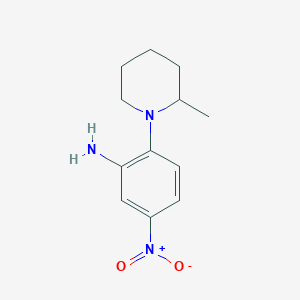![molecular formula C12H15BrClN5 B11788699 6-Bromo-2-(chloromethyl)-8-(4-methylpiperazin-1-YL)imidazo[1,2-A]pyrazine](/img/structure/B11788699.png)
6-Bromo-2-(chloromethyl)-8-(4-methylpiperazin-1-YL)imidazo[1,2-A]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-(clorometil)-8-(4-metilpiperazin-1-YL)imidazo[1,2-A]pirazina es un compuesto heterocíclico que pertenece a la familia imidazo[1,2-A]pirazina. Estos compuestos son conocidos por sus diversas actividades biológicas y se utilizan a menudo como andamios en química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-Bromo-2-(clorometil)-8-(4-metilpiperazin-1-YL)imidazo[1,2-A]pirazina típicamente implica los siguientes pasos:
Formación del núcleo Imidazo[1,2-A]pirazina: Esto se puede lograr mediante una reacción de ciclización que involucra precursores apropiados, como la 2-aminopirazina y un aldehído o cetona adecuados.
Introducción del átomo de bromo: La bromación se puede llevar a cabo utilizando bromo o N-bromosuccinimida (NBS) en condiciones controladas para introducir selectivamente el átomo de bromo en la posición deseada.
Clorometilación: El grupo clorometil se puede introducir utilizando clorometil éter metílico u otros agentes clorometilantes.
Unión de la porción piperazina: El paso final implica la reacción de sustitución nucleofílica entre el intermedio clorometilado y la 4-metilpiperazina.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento, pureza y rentabilidad. Esto puede incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y condiciones de reacción escalables.
Análisis De Reacciones Químicas
Tipos de reacciones
6-Bromo-2-(clorometil)-8-(4-metilpiperazin-1-YL)imidazo[1,2-A]pirazina puede sufrir varias reacciones químicas, que incluyen:
Reacciones de sustitución: Los grupos bromo y clorometil se pueden sustituir por otros nucleófilos, lo que lleva a una amplia gama de derivados.
Oxidación y reducción: El compuesto puede sufrir reacciones de oxidación y reducción, modificando potencialmente el núcleo imidazo[1,2-A]pirazina o los sustituyentes.
Reacciones de acoplamiento: El átomo de bromo puede participar en reacciones de acoplamiento catalizadas por paladio, como las reacciones de Suzuki, Heck y Sonogashira.
Reactivos y condiciones comunes
Reacciones de sustitución: Nucleófilos como aminas, tioles y alcóxidos en condiciones básicas.
Oxidación: Agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Reacciones de acoplamiento: Catalizadores de paladio, bases como carbonato de potasio y disolventes como DMF o tolueno.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir una variedad de derivados funcionalizados de imidazo[1,2-A]pirazina, mientras que las reacciones de acoplamiento pueden producir compuestos biarílicos o unidos a alquinos.
Aplicaciones Científicas De Investigación
6-Bromo-2-(clorometil)-8-(4-metilpiperazin-1-YL)imidazo[1,2-A]pirazina tiene varias aplicaciones de investigación científica:
Química medicinal: Sirve como andamio para el desarrollo de nuevos fármacos, particularmente aquellos que se dirigen a trastornos del sistema nervioso central, cáncer y enfermedades infecciosas.
Estudios biológicos: El compuesto se puede utilizar para estudiar las relaciones estructura-actividad (SAR) de los derivados de imidazo[1,2-A]pirazina y sus interacciones con los objetivos biológicos.
Biología química: Se puede emplear como sonda para investigar vías biológicas y mecanismos moleculares.
Aplicaciones industriales: Los derivados del compuesto pueden encontrar uso en el desarrollo de agroquímicos, colorantes y ciencia de materiales.
Mecanismo De Acción
El mecanismo de acción de 6-Bromo-2-(clorometil)-8-(4-metilpiperazin-1-YL)imidazo[1,2-A]pirazina depende de su aplicación y objetivo específicos. En química medicinal, puede interactuar con varios objetivos moleculares, como enzimas, receptores o canales iónicos. La presencia de la porción piperazina puede mejorar su afinidad de unión y selectividad hacia ciertos objetivos biológicos. Las vías exactas involucradas requerirían estudios bioquímicos detallados y validación experimental.
Comparación Con Compuestos Similares
Compuestos similares
Imidazo[1,2-A]piridinas: Estos compuestos comparten una estructura central similar pero difieren en la posición y la naturaleza de los sustituyentes.
Imidazo[1,2-A]pirimidinas: Otra clase de compuestos relacionados con un anillo de pirimidina en lugar de un anillo de pirazina.
Imidazo[1,2-A]pirazolos: Estos compuestos tienen un anillo de pirazol fusionado al núcleo imidazo.
Unicidad
6-Bromo-2-(clorometil)-8-(4-metilpiperazin-1-YL)imidazo[1,2-A]pirazina es único debido a la combinación específica de sustituyentes, que puede conferir propiedades químicas y biológicas distintas. La presencia de ambos grupos bromo y clorometil permite modificaciones químicas versátiles, mientras que la porción piperazina puede mejorar su perfil farmacológico.
Propiedades
Fórmula molecular |
C12H15BrClN5 |
|---|---|
Peso molecular |
344.64 g/mol |
Nombre IUPAC |
6-bromo-2-(chloromethyl)-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C12H15BrClN5/c1-17-2-4-18(5-3-17)12-11-15-9(6-14)7-19(11)8-10(13)16-12/h7-8H,2-6H2,1H3 |
Clave InChI |
HUIUBJBNARVIAV-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=NC(=CN3C2=NC(=C3)CCl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Phenyl-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11788619.png)
![6-(3-Chloro-4-methoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11788627.png)




![4-Isopropyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile](/img/structure/B11788661.png)

![tert-butyl (6R)-6-methyl-4-oxo-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B11788672.png)





